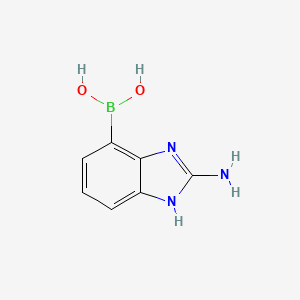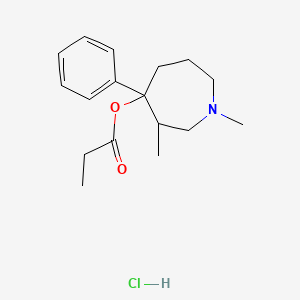
Methyl 2-bromo-5-nitrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-5-nitrothiophene-3-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is particularly interesting due to its bromine and nitro substituents, which impart unique chemical properties and reactivity. It is used in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The synthesis of methyl 2-bromo-5-nitrothiophene-3-carboxylate typically begins with thiophene. The thiophene undergoes bromination to introduce the bromine atom at the 2-position. This is followed by nitration to introduce the nitro group at the 5-position.
Reaction Conditions: Bromination is usually carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. Nitration is performed using a mixture of nitric acid and sulfuric acid. Esterification is achieved using methanol and a strong acid like sulfuric acid as a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 2-bromo-5-nitrothiophene-3-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products:
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Reduction: The major product is methyl 2-amino-5-nitrothiophene-3-carboxylate.
Oxidation: Products include sulfoxides and sulfones of the thiophene ring.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex thiophene derivatives.
Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Biological Probes: Used in the development of biological probes for studying enzyme activities and cellular processes.
Industry:
Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.
Corrosion Inhibitors: Employed as a corrosion inhibitor in various industrial applications.
作用機序
The mechanism of action of methyl 2-bromo-5-nitrothiophene-3-carboxylate depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.
類似化合物との比較
Methyl 2-bromo-3-nitrothiophene-5-carboxylate: Similar structure but different substitution pattern.
Methyl 2-chloro-5-nitrothiophene-3-carboxylate: Chlorine instead of bromine.
Methyl 2-bromo-5-amino-thiophene-3-carboxylate: Amino group instead of nitro group.
Uniqueness: Methyl 2-bromo-5-nitrothiophene-3-carboxylate is unique due to the combination of bromine and nitro substituents, which impart distinct reactivity and biological activity. The presence of both electron-withdrawing groups (bromine and nitro) makes it a versatile intermediate for further functionalization and application in various fields.
特性
CAS番号 |
56235-22-4 |
|---|---|
分子式 |
C6H4BrNO4S |
分子量 |
266.07 g/mol |
IUPAC名 |
methyl 2-bromo-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C6H4BrNO4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,1H3 |
InChIキー |
BPKIIIACNBCMMT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC(=C1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
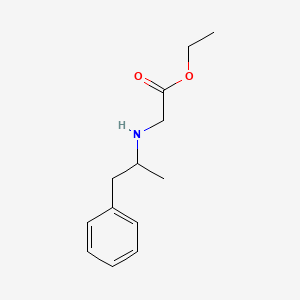
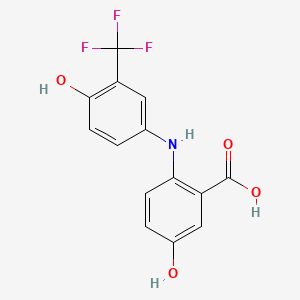
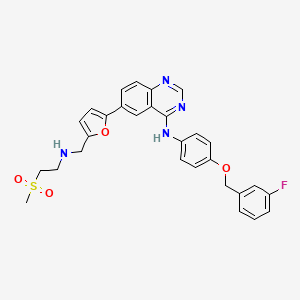
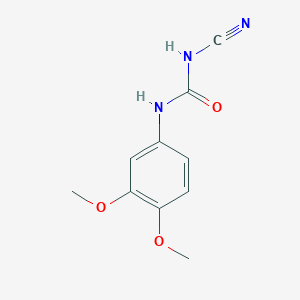
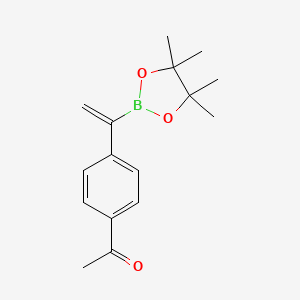
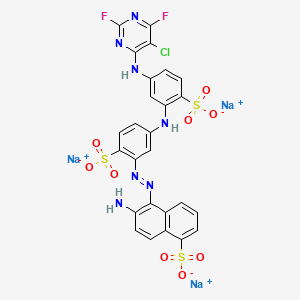
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
